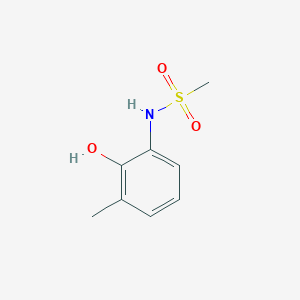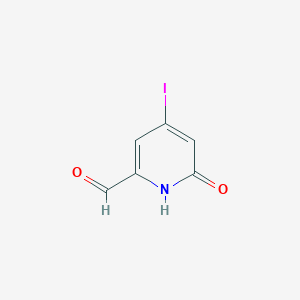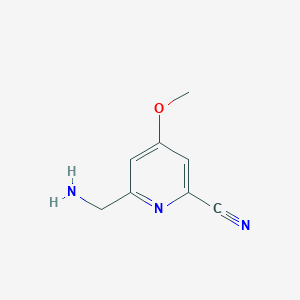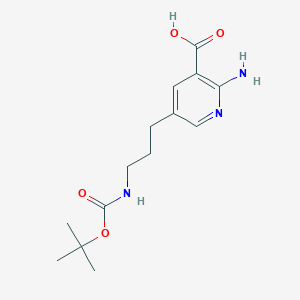
2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid is a compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the second position and a tert-butoxycarbonyl-protected amino group at the fifth position of the nicotinic acid ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The synthetic route may include the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Coupling Reaction: The protected amino acid is then coupled with nicotinic acid using coupling reagents such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide.
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid in dichloromethane or HCl in methanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the protection, coupling, and deprotection steps mentioned above, optimized for high yield and purity.
化学反応の分析
Types of Reactions
2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinic acid ring.
Reduction: Reduced forms of the amino and carboxyl groups.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Biological Studies: Used in the study of enzyme-substrate interactions and receptor binding studies.
Industrial Applications: Employed in the synthesis of peptides and other biologically active compounds.
作用機序
The mechanism of action of 2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid involves its interaction with specific molecular targets. The compound can act as a ligand for nicotinic acid receptors, modulating their activity. The Boc-protected amino group can be selectively deprotected to reveal the active amino group, which can then participate in various biochemical pathways .
類似化合物との比較
Similar Compounds
2-Amino-5-(3-((tert-butoxycarbonyl)amino)pentanoic acid: Similar structure with a pentanoic acid chain instead of a nicotinic acid ring.
2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic acid: Contains a thiazole ring instead of a nicotinic acid ring.
N-(tert-Butoxycarbonyl)ethanolamine: Similar Boc-protected amino group but with an ethanolamine backbone.
Uniqueness
2-Amino-5-(3-((tert-butoxycarbonyl)amino)propyl)nicotinic acid is unique due to its combination of a nicotinic acid ring and a Boc-protected amino group. This structure provides specific reactivity and potential for selective deprotection, making it valuable in synthetic and medicinal chemistry .
特性
分子式 |
C14H21N3O4 |
|---|---|
分子量 |
295.33 g/mol |
IUPAC名 |
2-amino-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-6-4-5-9-7-10(12(18)19)11(15)17-8-9/h7-8H,4-6H2,1-3H3,(H2,15,17)(H,16,20)(H,18,19) |
InChIキー |
UXSFSIOVRCRERM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCCC1=CC(=C(N=C1)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


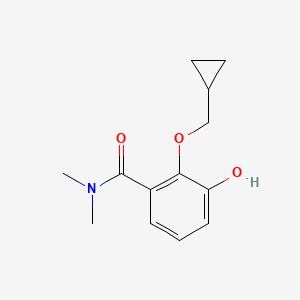
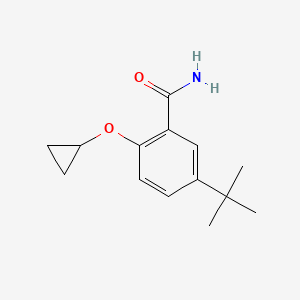
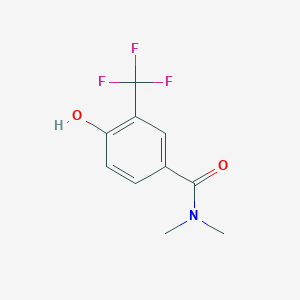
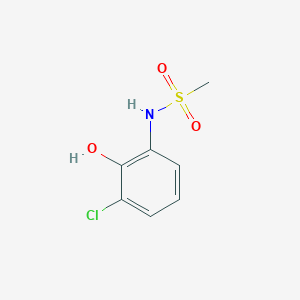
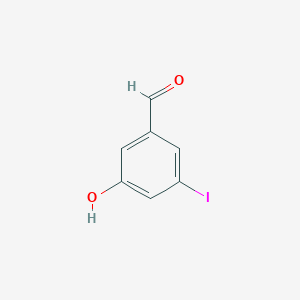
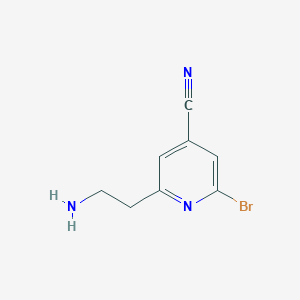
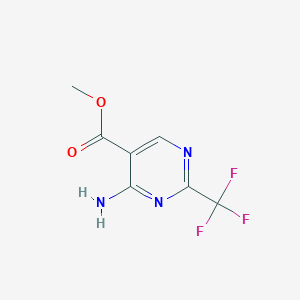
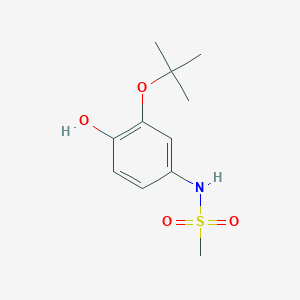

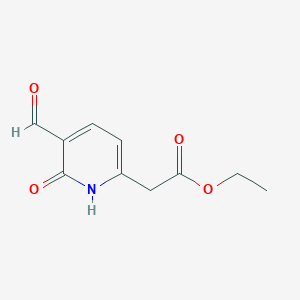
![6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14845425.png)
